molecular formula C7H10ClN3S B11897571 2-(6-Chloro-2-(methylthio)pyrimidin-4-yl)ethanamine

2-(6-Chloro-2-(methylthio)pyrimidin-4-yl)ethanamine

Cat. No.: B11897571
M. Wt: 203.69 g/mol
InChI Key: GHXIAWNNRYWXSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-Chloro-2-(methylthio)pyrimidin-4-yl)ethanamine is an organic compound with the molecular formula C7H10ClN3S. It belongs to the class of pyrimidine derivatives, which are known for their wide range of applications in various fields such as pharmaceuticals, agriculture, and materials science. The compound features a pyrimidine ring substituted with a chlorine atom at the 6-position, a methylthio group at the 2-position, and an ethanamine group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloro-2-(methylthio)pyrimidin-4-yl)ethanamine typically involves the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with an appropriate amine under controlled conditions. One common method involves the use of sodium ethoxide in ethanol at room temperature, which results in the formation of the desired compound with high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for cost-effectiveness and efficiency, ensuring high purity and yield. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloro-2-(methylthio)pyrimidin-4-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium ethoxide in ethanol, amines, thiols.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Coupling: Palladium catalysts, boronic acids, bases like potassium carbonate.

Major Products

    Substitution: Various substituted pyrimidines.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Coupling: Biaryl compounds.

Scientific Research Applications

2-(6-Chloro-2-(methylthio)pyrimidin-4-yl)ethanamine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6-Chloro-2-(methylthio)pyrimidin-4-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in DNA replication or repair, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Chloro-2-(methylthio)pyrimidin-4-yl)ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorine atom, methylthio group, and ethanamine group makes it a versatile compound for various applications in research and industry.

Biological Activity

2-(6-Chloro-2-(methylthio)pyrimidin-4-yl)ethanamine, with the CAS number 339017-83-3, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

  • Molecular Formula : C7H10ClN3S
  • Molecular Weight : 203.69 g/mol
  • Structure : The compound features a pyrimidine ring substituted with a chlorine atom and a methylthio group, connected to an ethanamine moiety.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in anticancer and antimicrobial applications. Below are detailed findings from various studies.

Anticancer Activity

A study evaluating the compound's anticancer properties involved screening against multiple cancer cell lines. The results indicated:

  • Inhibition of Cancer Cell Lines :
    • The compound showed promising growth inhibition against several cancer types, including leukemia and non-small cell lung cancer.
    • For instance, it exhibited over 60% inhibition in breast cancer cell lines and around 50% in ovarian cancer cell lines .

Table 1: Inhibition Percentages Against Various Cancer Cell Lines

Cancer TypeMean Percent Inhibition
Breast Cancer>60%
Ovarian Cancer~40%
Non-Small Cell Lung Cancer~50%
Renal Cancer~45%
Prostate Cancer~40%

The mechanism by which this compound exerts its effects appears to involve interference with cell cycle progression. Flow cytometric analysis revealed that treatment with the compound resulted in an increase in the S-phase population of treated cells, indicating a potential role in inhibiting DNA replication .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown significant antimicrobial activity. Various studies have tested its efficacy against bacterial strains:

  • Antibacterial Activity : The compound demonstrated substantial antibacterial effects against both Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity Against Various Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli<10 µg/mL
Staphylococcus aureus<5 µg/mL
Mycobacterium tuberculosis<15 µg/mL

Case Studies

Several case studies have highlighted the potential of this compound in therapeutic applications:

  • Case Study on Leukemia : A specific study on leukemia cell lines demonstrated that treatment with the compound led to a significant reduction in cell viability, supporting its potential as a therapeutic agent for blood cancers .
  • Combination Therapy Potential : Research suggests that combining this compound with other chemotherapeutic agents may enhance its efficacy, particularly in resistant cancer types .

Properties

Molecular Formula

C7H10ClN3S

Molecular Weight

203.69 g/mol

IUPAC Name

2-(6-chloro-2-methylsulfanylpyrimidin-4-yl)ethanamine

InChI

InChI=1S/C7H10ClN3S/c1-12-7-10-5(2-3-9)4-6(8)11-7/h4H,2-3,9H2,1H3

InChI Key

GHXIAWNNRYWXSJ-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=CC(=N1)Cl)CCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.